3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Description
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is an organic compound with the molecular formula C13H15F2NO2 and a molecular weight of 255.265 g/mol. This compound is used in scientific experiments for its biological properties.
Properties
IUPAC Name |
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-10-4-3-9(7-11(10)15)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFQACYASFFYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with (1-hydroxycyclopentyl)methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,4-difluoro-N-((1-oxocyclopentyl)methyl)benzamide.
Reduction: 3,4-difluoro-N-((1-hydroxycyclopentyl)methyl)aniline.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of 3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, altering their activity. The hydroxyl and amide groups may play a role in binding to these targets, while the difluorobenzene moiety could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the cyclopentyl and hydroxyl groups, making it less complex.
N-((1-hydroxycyclopentyl)methyl)benzamide: Lacks the difluoro substituents, which may affect its reactivity and stability.
3,4-difluoro-N-methylbenzamide: Lacks the cyclopentyl group, which could influence its biological activity.
Uniqueness
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is unique due to the presence of both difluoro and cyclopentyl groups, which may confer specific biological activities and chemical properties not found in simpler analogs.
Biological Activity
3,4-Difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on existing research.
The synthesis of this compound typically involves several key steps:
- Fluorination : The introduction of the fluoro groups at the 3 and 4 positions of the benzamide framework can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
- Amidation : The benzamide core is formed by reacting the fluoro-substituted benzoyl chloride with an appropriate amine.
- Hydroxycyclopentylmethylation : The final step involves nucleophilic substitution to introduce the hydroxycyclopentylmethyl group at the nitrogen atom.
These synthetic routes allow for the production of a compound with unique properties due to the presence of both fluorine atoms and a hydroxycyclopentylmethyl moiety, which may enhance its biological activity and solubility.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems:
- Binding Affinity : The fluoro groups are known to enhance binding affinity to certain receptors or enzymes, potentially increasing the compound's effectiveness in therapeutic applications.
- Solubility and Bioavailability : The hydroxycyclopentylmethyl group may improve solubility in biological fluids, enhancing bioavailability and facilitating better absorption in vivo.
Potential Therapeutic Effects
Research indicates that compounds similar to this compound may exhibit various therapeutic effects, including:
- Antinociceptive Activity : Similar benzamide derivatives have shown promise in pain relief through their interaction with opioid receptors .
- Anti-inflammatory Properties : The modulation of signaling pathways involved in inflammation suggests potential applications for treating inflammatory disorders.
Comparative Analysis
A comparison with related compounds highlights the unique properties of this compound:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 3-Fluoro-N-methylbenzamide | Lacks hydroxycyclopentylmethyl group | Reduced solubility |
| N-[(1-hydroxycyclopentyl)methyl]benzamide | Lacks fluoro groups | Lower binding affinity |
| 3-Chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide | Chloro group instead of fluoro | Altered reactivity |
This table illustrates how the structural variations impact the biological activity and therapeutic potential of these compounds.
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of similar compounds. For instance, a series of N,N-dialkyl-4-benzamides exhibited high affinity for delta opioid receptors, indicating that modifications to the benzamide structure can significantly influence receptor selectivity and activity .
Moreover, investigations into related fluorinated compounds have demonstrated enhanced antinociceptive effects when compared to their non-fluorinated counterparts. This suggests that fluorination may play a crucial role in improving therapeutic efficacy .
Q & A
Handling fluorinated compounds :
- Use PTFE-coated glassware to prevent fluorine leaching. Conduct reactions in fume hoods with HF-neutralizing kits. Monitor byproduct formation (e.g., fluoride ions) via ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
